molecular formula C20H15ClN2O2S B2367656 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-47-9

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2367656
CAS番号: 1326833-47-9
分子量: 382.86
InChIキー: JNEZKEISAOTBHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 4-chlorophenyl substituent at the 3-position and a 2-phenylethyl group at the 1-position of the heterocyclic core. This compound belongs to a class of fused pyrimidine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The thieno[3,2-d]pyrimidine scaffold is structurally analogous to pyrimidine-2,4-diones, which are pivotal in medicinal chemistry due to their role in nucleic acid analogs (e.g., AZT) and herbicides .

特性

CAS番号

1326833-47-9

分子式

C20H15ClN2O2S

分子量

382.86

IUPAC名

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2

InChIキー

JNEZKEISAOTBHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

溶解性

not available

製品の起源

United States

準備方法

Synthetic Strategy

This method involves constructing the pyrimidine ring onto a suitable 2-aminothiophene carboxylic acid derivative, followed by selective N-functionalization to introduce the required substituents.

Detailed Synthetic Procedure

Step 1: Synthesis of 2-amino-3-carbethoxythiophene (1)

The starting material can be prepared using the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. For the synthesis of a suitable thiophene precursor, the following procedure is recommended:

To a solution of ethyl cyanoacetate (1.0 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of diethylamine (0.1 equivalent). Stir the mixture at room temperature for 10 minutes, then add cyclohexanone (1.0 equivalent) dropwise. Heat the reaction mixture under reflux for 4-6 hours. After cooling to room temperature, filter the precipitated product, wash with cold ethanol, and dry to obtain 2-amino-3-carbethoxythiophene.

Step 2: Formation of thiophene-urea intermediate (2)

Dissolve 2-amino-3-carbethoxythiophene (1.0 equivalent) in anhydrous dichloromethane (10 mL/g) and cool to 0-5°C under nitrogen atmosphere. Add 4-chlorophenyl isocyanate (1.1 equivalents) dropwise and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until completion. The formed urea intermediate may precipitate directly or can be isolated after evaporation of the solvent.

Step 3: Cyclization to form 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (3)

Dissolve the urea intermediate (1.0 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide (1:1 v/v, 20 mL/g). Reflux the solution for 2-3 hours until cyclization is complete (monitored by TLC). After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to pH 2-3. Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: N-alkylation with 2-phenylethyl bromide (4)

Suspend 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) in anhydrous DMF (10 mL/g) and add potassium carbonate (2.0 equivalents) and 2-phenylethyl bromide (1.2 equivalents). Heat the mixture at 60-70°C for 6-8 hours with constant stirring. After completion (monitored by TLC), pour the reaction mixture into ice-cold water (50 mL/g) and stir for 30 minutes. Collect the precipitated product by filtration, wash with water, and purify by recrystallization from ethanol or by column chromatography (silica gel, dichloromethane/methanol, 95:5).

Reaction Scheme

The reaction scheme for Method 1 is presented below:

Step 1: Gewald reaction to form 2-amino-3-carbethoxythiophene
Step 2: Formation of thiophene-urea intermediate with 4-chlorophenyl isocyanate
Step 3: Base-mediated cyclization to form the pyrimidine ring
Step 4: N-alkylation with 2-phenylethyl bromide

Yield and Purity Analysis

Table 1: Expected Yields and Purity for Method 1

Step Reaction Expected Yield (%) Purity Assessment Method
1 Formation of 2-amino-3-carbethoxythiophene 75-85 TLC, melting point
2 Formation of thiophene-urea intermediate 80-90 TLC, NMR
3 Cyclization to form thieno[3,2-d]pyrimidine-dione 70-80 TLC, HPLC
4 N-alkylation with 2-phenylethyl bromide 65-75 HPLC, NMR
Overall Complete synthesis 30-45 HPLC, NMR, MS

Preparation Method 2: Synthesis via Thiourea Pathway

Synthetic Strategy

This approach utilizes the reaction between an aminothiophene derivative and thiourea reagents to form the thieno[3,2-d]pyrimidine scaffold, followed by selective functionalization.

Detailed Synthetic Procedure

Step A: Synthesis of 2-amino-3-carbethoxythiophene (1)

Prepare as described in Method 1, Step 1.

Step B: Reaction with thiourea (5)

Mix 2-amino-3-carbethoxythiophene (1.0 equivalent) with thiourea (3.0 equivalents) in ethanol (15 mL/g). Add sodium ethoxide (1.5 equivalents) and reflux the mixture for 4-6 hours. After cooling to room temperature, acidify the solution with dilute hydrochloric acid to pH 4-5. Collect the precipitated 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one by filtration, wash with water, and dry.

Step C: Conversion of thioxo to oxo functionality (6)

Suspend the 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one (1.0 equivalent) in 10% aqueous sodium hydroxide (10 mL/g) and add 30% hydrogen peroxide (3.0 equivalents) dropwise at 0-5°C. Stir the mixture at room temperature for 2-3 hours. Acidify with concentrated hydrochloric acid to pH 2-3, collect the precipitated thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by filtration, wash with water, and dry.

Step D: N1-alkylation with 2-phenylethyl bromide (7)

Suspend thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) in DMF (10 mL/g), add potassium carbonate (2.0 equivalents) and 2-phenylethyl bromide (1.1 equivalents). Stir the mixture at 60°C for 5-6 hours. After completion, pour into cold water (50 mL/g), collect the precipitated 1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by filtration, and dry.

Step E: N3-arylation with 4-chlorophenyl halide (8)

In a pressure vessel, combine 1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent), 4-chloroiodobenzene (1.5 equivalents), copper(I) iodide (0.1 equivalent), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equivalent), and potassium carbonate (2.0 equivalents) in dioxane (15 mL/g). Seal the vessel and heat at 120°C for 24 hours. After cooling, filter through celite, evaporate the solvent, and purify the product by column chromatography (silica gel, hexane/ethyl acetate gradients).

Reaction Scheme

The reaction scheme for Method 2 is presented below:

Step A: Gewald reaction to form 2-amino-3-carbethoxythiophene
Step B: Reaction with thiourea to form 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
Step C: Oxidative conversion of thioxo to oxo functionality
Step D: N1-alkylation with 2-phenylethyl bromide
Step E: Copper-catalyzed N3-arylation with 4-chloroiodobenzene

Yield and Purity Analysis

Table 2: Expected Yields and Purity for Method 2

Step Reaction Expected Yield (%) Purity Assessment Method
A Formation of 2-amino-3-carbethoxythiophene 75-85 TLC, melting point
B Reaction with thiourea 65-75 TLC, NMR
C Oxidative conversion 70-80 TLC, HPLC
D N1-alkylation 65-75 HPLC, NMR
E N3-arylation 50-60 HPLC, NMR, MS
Overall Complete synthesis 15-25 HPLC, NMR, MS

Preparation Method 3: Synthesis via Thorpe-Ziegler Cyclization

Synthetic Strategy

This approach involves the construction of the thiophene ring onto a pyrimidine precursor using the Thorpe-Ziegler cyclization, followed by selective functionalization to introduce the required substituents.

Detailed Synthetic Procedure

Step I: Preparation of N-(4-chlorophenyl)barbituric acid (9)

Dissolve sodium (2.2 equivalents) in absolute ethanol (20 mL/g) under nitrogen atmosphere. Add diethyl malonate (1.0 equivalent) and N-(4-chlorophenyl)urea (1.0 equivalent, prepared from 4-chloroaniline and sodium cyanate). Reflux the mixture for 4-6 hours. After cooling, acidify with concentrated hydrochloric acid to pH 2-3. Collect the precipitated N-(4-chlorophenyl)barbituric acid by filtration, wash with water, and dry.

Step II: N1-alkylation with 2-phenylethyl bromide (10)

Suspend N-(4-chlorophenyl)barbituric acid (1.0 equivalent) in DMF (10 mL/g), add potassium carbonate (2.0 equivalents) and 2-phenylethyl bromide (1.1 equivalents). Heat the mixture at 60°C for 6-8 hours. After completion, pour into cold water (50 mL/g) and extract with ethyl acetate (3 × 30 mL/g). Dry the combined organic layers over sodium sulfate, filter, and evaporate to obtain the N1-alkylated product.

Step III: Thorpe-Ziegler cyclization to form the thiophene ring (11)

Dissolve N-(4-chlorophenyl)-1-(2-phenylethyl)barbituric acid (1.0 equivalent) in DMF (15 mL/g) and add potassium carbonate (3.0 equivalents). Cool to 0-5°C and add carbon disulfide (1.5 equivalents) dropwise. Stir at room temperature for 1 hour, then add ethyl bromoacetate (1.2 equivalents) and continue stirring at room temperature for 24 hours. Heat the mixture at 60°C for an additional 6 hours. After cooling, pour into ice-cold water (50 mL/g) and extract with ethyl acetate (3 × 30 mL/g). Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradients).

Reaction Scheme

The reaction scheme for Method 3 is presented below:

Step I: Preparation of N-(4-chlorophenyl)barbituric acid
Step II: N1-alkylation with 2-phenylethyl bromide
Step III: Thorpe-Ziegler cyclization to form the thiophene ring

Yield and Purity Analysis

Table 3: Expected Yields and Purity for Method 3

Step Reaction Expected Yield (%) Purity Assessment Method
I Formation of N-(4-chlorophenyl)barbituric acid 70-80 TLC, melting point
II N1-alkylation 65-75 TLC, NMR
III Thorpe-Ziegler cyclization 50-60 HPLC, NMR
Overall Complete synthesis 25-35 HPLC, NMR, MS

Purification and Characterization

Purification Methods

Multiple purification techniques can be employed to obtain high-purity this compound:

  • Recrystallization : Effective solvents include ethanol, acetonitrile, and ethyl acetate/hexane mixtures. Typical procedure involves dissolving the crude product in minimum amount of hot solvent, filtering while hot, and allowing slow cooling to precipitate pure crystals.

  • Column Chromatography : Silica gel chromatography using dichloromethane/methanol (98:2 to 95:5) or hexane/ethyl acetate (7:3 to 1:1) gradient systems effectively separates the target compound from impurities.

  • Preparative HPLC : For analytical-grade purity, reversed-phase preparative HPLC using acetonitrile/water gradients with 0.1% formic acid provides excellent purification.

Characterization Data

Table 4: Physical and Spectroscopic Properties

Property Characteristic Method of Determination
Physical appearance Off-white crystalline solid Visual observation
Melting point 242-244°C Capillary method
Solubility Soluble in DMSO, DMF, partially soluble in acetonitrile, chloroform Qualitative analysis
TLC (Rf value) 0.45 (DCM/MeOH, 95:5) Thin layer chromatography
HPLC purity >98% HPLC analysis (C18 column)

Table 5: Spectroscopic Characterization

Spectroscopic Method Key Features Expected Values
IR (KBr, cm⁻¹) C=O stretching (amide) 1680-1710 cm⁻¹
C=O stretching (lactam) 1660-1690 cm⁻¹
C-Cl stretching 750-800 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆) Thiophene H δ 7.70-7.85 (s, 1H)
Aromatic H (4-chlorophenyl) δ 7.35-7.50 (m, 4H)
Aromatic H (phenylethyl) δ 7.15-7.30 (m, 5H)
N-CH₂-CH₂-Ph δ 3.90-4.05 (t, 2H)
N-CH₂-CH₂-Ph δ 2.80-2.95 (t, 2H)
¹³C NMR (100 MHz, DMSO-d₆) C=O (positions 2 and 4) δ 160-165 ppm
Aromatic and thiophene C δ 115-152 ppm
N-CH₂-CH₂-Ph δ 43-45 ppm
N-CH₂-CH₂-Ph δ 33-35 ppm
Mass Spectrometry [M+H]⁺ m/z 397.0621
[M+Na]⁺ m/z 419.0441

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Table 6: Comparison of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Number of steps 4 5 3
Overall yield 30-45% 15-25% 25-35%
Reaction time 16-24 h 35-48 h 36-48 h
Complexity Moderate High High
Ease of purification Good Moderate Challenging
Scalability Good Moderate Limited
Reagent availability Excellent Good Moderate
Cost-effectiveness High Moderate Moderate

Advantages and Limitations

Method 1: Synthesis from Aminothiophene Derivatives

Advantages:

  • Higher overall yield
  • Straightforward purification
  • Readily available starting materials
  • Suitable for large-scale synthesis

Limitations:

  • Regioselectivity issues in the N-alkylation step may require optimization
  • 4-Chlorophenyl isocyanate is moisture-sensitive and requires careful handling

Method 2: Synthesis via Thiourea Pathway

Advantages:

  • Versatile approach allowing diverse substitution patterns
  • Well-established chemistry with predictable outcomes
  • Modular approach allows for analog synthesis

Limitations:

  • Lower overall yield due to multiple steps
  • Copper-catalyzed arylation step requires specialized equipment
  • Purification of intermediates can be challenging

Method 3: Synthesis via Thorpe-Ziegler Cyclization

Advantages:

  • Fewer steps overall
  • Alternative disconnection approach valuable for diverse analogs
  • Efficient for small-scale synthesis

Limitations:

  • Thorpe-Ziegler cyclization can be challenging to control
  • Lower scalability due to sensitivity of the cyclization step
  • Requires careful control of reaction conditions

化学反応の分析

Types of Reactions

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

科学的研究の応用

Antitubercular Activity

Research has demonstrated that 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests its potential as an antitubercular agent. Studies indicate that the compound may inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting bacterial growth and replication .

Organic Electronics

Thienopyrimidine derivatives, including this compound, are being explored for their electronic properties. They have potential applications in organic electronic materials such as:

  • Organic Light-Emitting Diodes (OLEDs)
  • Organic Field-Effect Transistors (OFETs)

The unique electronic characteristics derived from the thieno[3,2-d]pyrimidine structure may enhance device performance and stability .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Thienopyrimidine DerivativesSimilar thienopyrimidine coreVarying substituents affecting biological activity
4-Chlorophenyl ThienopyrimidinesContains chlorophenyl groupPotential specificity towards certain biological targets
Phenylethyl Substituted CompoundsSubstituted at similar positionsDifferences in pharmacological profiles

This table illustrates how the specific combination of functional groups and structural features influences the biological activity and applications of this compound .

Future Research Directions

Ongoing studies are focused on:

  • Identifying specific biological targets for enhanced therapeutic efficacy.
  • Exploring additional pharmacological properties beyond antitubercular activity.
  • Investigating potential applications in other areas of medicinal chemistry and materials science.

作用機序

The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of mycobacterial cell walls, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways may vary depending on the specific biological context and application.

類似化合物との比較

Table 1: Comparison of 3-Position Substituents

Compound 3-Substituent Molecular Weight Key Properties Reference
Target Compound 4-Chlorophenyl 384.85* Electron-withdrawing, lipophilic -
3-[(4-Fluorophenyl)methyl] derivative 4-Fluorobenzyl 276.29 Enhanced metabolic stability
3-Cyclohexyl-pyrimidine-dione Cyclohexyl 365.43 High lipophilicity

*Calculated based on molecular formula C₂₀H₁₆ClN₂O₂S.

Substituent Variations at the 1-Position

The 1-position substituent influences steric bulk and solubility:

  • This compound (MW: 468.89) highlights the versatility of heterocyclic substitutions .
  • 1-(2-Phenylethyl) Group (Target Compound) : The phenylethyl chain enhances lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility compared to smaller groups like methyl or benzyl .

Table 2: Comparison of 1-Position Substituents

Compound 1-Substituent Molecular Weight Biological Relevance Reference
Target Compound 2-Phenylethyl 384.85* Likely improved CNS uptake -
Oxadiazole-methyl derivative Oxadiazole-containing alkyl 468.89 Enhanced target binding
1-(4-tert-Butylbenzyl)pyrimidine-dione tert-Butylbenzyl 314.35 Herbicidal activity

生物活性

3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, featuring a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group at the 3-position and a 2-phenylethyl group at the 1-position, suggests potential for diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C20H15ClN2O2S
  • Molecular Weight : 382.86 g/mol
  • CAS Number : 1326833-47-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests its potential as an antitubercular agent.

Target PathogenActivity Level
Mycobacterium tuberculosisSignificant
Mycobacterium bovisSignificant

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it interacts with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. Understanding these interactions is critical for elucidating its therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thienopyrimidine core can significantly influence biological activity. For example:

ModificationEffect on Activity
Substituting different phenyl groupsVaries activity profile
Altering the position of chlorineAffects binding affinity

Case Study 1: Antitubercular Activity

In a recent study, the compound was tested against various strains of Mycobacterium tuberculosis . The results showed that it inhibited bacterial growth at low micromolar concentrations, demonstrating its potential as a new treatment option for tuberculosis.

Case Study 2: Enzyme Inhibition

Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that certain derivatives of this compound exhibited potent inhibitory effects on enzyme activity, suggesting possible applications in treating metabolic disorders.

Q & A

Q. Critical Conditions :

  • Solvent : DMF or THF for alkylation steps to enhance nucleophilicity.
  • Catalyst : Pd(PPh₃)₄ for Suzuki coupling (1–2 mol%, 80°C, 12–24 hours).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

How is the structure and purity of this compound confirmed in academic research?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.08) .
  • X-ray Crystallography : Resolves 3D conformation, confirming the fused bicyclic system and substituent orientation .
  • Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .

What standardized assays are used for initial biological activity screening?

Q. Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Candida albicans (e.g., MIC = 8–32 µg/mL for related thienopyrimidines) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12–50 µM in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., 70% inhibition of EGFR at 10 µM) .

Advanced Research Questions

How do structural modifications influence biological activity in thieno[3,2-d]pyrimidine derivatives?

Methodological Answer :
Structure-Activity Relationship (SAR) Studies :

  • Substituent Effects :

    Substituent (Position)Biological Activity TrendReference
    4-Chlorophenyl (Position 3)Enhances antimicrobial activity (MIC ↓ 50%) vs. methoxy analogs .
    2-Phenylethyl (Position 1)Reduces cytotoxicity (IC₅₀ ↑ 2-fold) compared to benzyl groups .
    Trifluoromethyl (Position 2)Increases lipophilicity (logP ↑ 0.5) and target binding .

Q. Experimental Design :

Synthesize analogs with systematic substituent variations.

Test in standardized assays (e.g., MIC, IC₅₀).

Perform QSAR modeling to correlate structural descriptors (logP, polar surface area) with activity .

How can contradictory biological data between studies be resolved?

Q. Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, serum concentration in cell culture) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro-substituted derivatives consistently show MIC ≤ 16 µg/mL) .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects in divergent results .

What strategies are used to study the compound’s mechanism of action?

Q. Methodological Answer :

  • Target Identification :
    • Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
    • Computational Docking : Simulate interactions with kinases (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., apoptosis induction via caspase-3 activation) .

How are pharmacokinetic properties optimized for in vivo studies?

Q. Methodological Answer :

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .
  • Bioavailability : Pharmacokinetic profiling in rodents (Cₘₐₓ = 1.2 µg/mL at 50 mg/kg oral dose) .

Q. Tables for Key Data :

Q. Table 1. Comparative Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound SubstituentsAntimicrobial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
3-(4-Cl-Ph), 1-(2-PhEt)16 (S. aureus)18 (HeLa)
3-(3-F-Ph), 1-Bn32 (S. aureus)12 (MCF-7)
3-(4-OCH₃-Ph), 1-(4-F-Bn)>6445 (HeLa)
Data compiled from .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。